4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

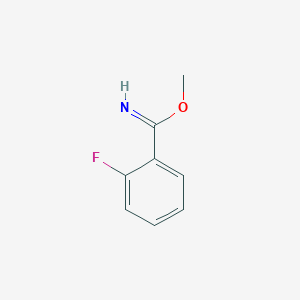

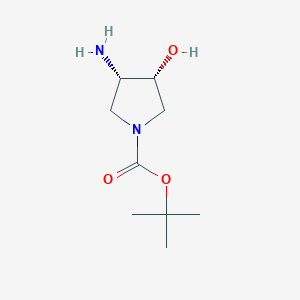

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a chemical compound with the molecular formula C9H12BNO4 . It has a molecular weight of 209.01 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is 1S/C9H12BNO4/c1-11(15-2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Chemical Synthesis

This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical . It’s often used as a reagent in chemical reactions .

Fluorescent Blood Sugar Sensing

A phenylboric acid functionalized carbon dot (2-FPBA-CD) for rapid fluorescent sensing of glucose in blood was synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature . This application has potential in the medical field for quick and efficient blood sugar monitoring.

Suzuki-Miyaura Cross-Coupling Reactions

The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryls, an important class of compounds due to their prevalence in pharmaceutical and natural products.

Direct Arylation

It’s also used in Pd-catalyzed direct arylation . Arylation is a process in organic chemistry in which an aromatic system is attached to a substituent.

Fluorescence Imaging and Tumor Therapy

Phenylboronic acid-based functional chemical materials, including this compound, have been widely used in fluorescence imaging and tumor therapy . They can be used for active targeting of cancer cells and tumors, enhancing cellular uptake.

Heck-Type Reaction

This compound is used in palladium-catalyzed stereoselective Heck-type reactions . The Heck reaction is a chemical reaction used to couple aryl halides with alkenes.

Drug Delivery

Carbon dots (CDs) functionalized with phenylboronic acid have great application potential in drug delivery . The functionalization enhances the performance of CDs, making them more effective in delivering drugs to specific targets in the body.

Cell Imaging and Photocatalysis

Functionalized carbon dots (CDs) with phenylboronic acid are used in cell imaging and photocatalysis . This is due to their tunable optical property, low toxicity, and favorable biocompatibility.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

[4-[methoxy(methyl)carbamoyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c1-11(15-2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISDDPDFGJLSQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N(C)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394910 |

Source

|

| Record name | 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179055-26-6 |

Source

|

| Record name | 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrofuro[3,2-c]pyridine 5-oxide](/img/structure/B64955.png)

![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)

![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)